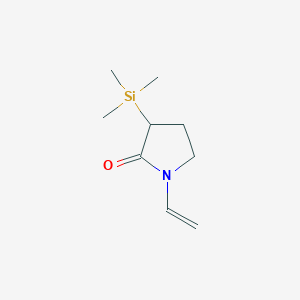![molecular formula C20H30O8 B14417869 Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate CAS No. 83156-41-6](/img/structure/B14417869.png)
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C18H26O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 2,2-bis(hydroxymethyl)butyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and polyurethanes.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Mecanismo De Acción
The mechanism of action of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a building block for the formation of polymer chains through esterification and polycondensation reactions. In biological systems, it may interact with cellular components to facilitate drug delivery or enhance the properties of biomedical devices .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Another ester derivative of benzene-1,4-dicarboxylic acid, commonly used as a plasticizer.
Bis(hydroxyethyl) terephthalate: Used in the production of polyesters and resins.
Uniqueness
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is unique due to its specific structural features, which impart distinct mechanical and thermal properties to the materials it is used in. Its multiple hydroxyl groups also provide opportunities for further functionalization and modification, making it a versatile compound in various applications .
Propiedades
Número CAS |
83156-41-6 |
|---|---|
Fórmula molecular |
C20H30O8 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O8/c1-3-19(9-21,10-22)13-27-17(25)15-5-7-16(8-6-15)18(26)28-14-20(4-2,11-23)12-24/h5-8,21-24H,3-4,9-14H2,1-2H3 |
Clave InChI |
JAIHTRMVYRKSER-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


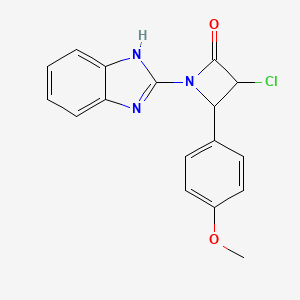
![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)

![4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14417794.png)
![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
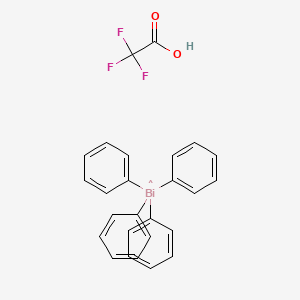


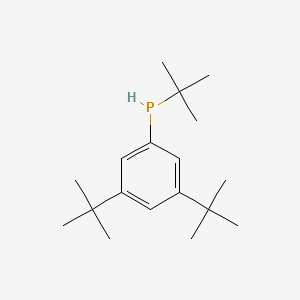
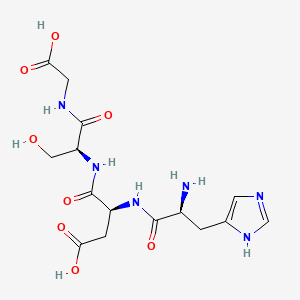
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)

